1-(Prop-1-en-2-yl)cyclobutan-1-ol
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Overview
Description
1-(Prop-1-en-2-yl)cyclobutan-1-ol is an organic compound with the molecular formula C7H12O It is a cyclobutane derivative with a hydroxyl group and a prop-1-en-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Prop-1-en-2-yl)cyclobutan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with prop-1-en-2-ylmagnesium bromide (a Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:
- Dissolve cyclobutanone in anhydrous diethyl ether.
- Add prop-1-en-2-ylmagnesium bromide dropwise to the solution while maintaining the temperature at around 0°C.
- Stir the reaction mixture for several hours at room temperature.
- Quench the reaction with water and extract the organic layer.
- Purify the product using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Prop-1-en-2-yl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding cyclobutanol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: Cyclobutanone or cyclobutanal.
Reduction: Cyclobutanol.
Substitution: Cyclobutyl chloride or cyclobutyl bromide.
Scientific Research Applications
1-(Prop-1-en-2-yl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Prop-1-en-2-yl)cyclobutan-1-ol depends on its specific application. In general, the compound interacts with molecular targets through its hydroxyl and prop-1-en-2-yl groups. These interactions can involve hydrogen bonding, hydrophobic interactions, and covalent bonding, depending on the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanol: Lacks the prop-1-en-2-yl substituent, making it less versatile in synthetic applications.
Cyclobutanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity.
Prop-1-en-2-ylcyclobutane: Lacks the hydroxyl group, affecting its chemical properties and reactivity.
Uniqueness
1-(Prop-1-en-2-yl)cyclobutan-1-ol is unique due to the presence of both a hydroxyl group and a prop-1-en-2-yl substituent. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
1-prop-1-en-2-ylcyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6(2)7(8)4-3-5-7/h8H,1,3-5H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYJLLQYDWESNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1(CCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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